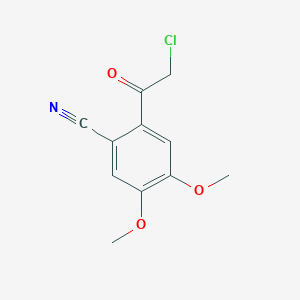![molecular formula C12H18Cl2N2 B1453427 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride CAS No. 1185307-54-3](/img/structure/B1453427.png)
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride
Overview
Description
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is an arylpiperazine compound. It is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone .
Synthesis Analysis
The synthesis of this compound involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of this compound is C12H18Cl2N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .Chemical Reactions Analysis
The chemical reactions involving this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Neurotropic and Cardiovascular Agents : Arylpiperazine derivatives, including 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, have been reported as neurotropic and cardiovascular agents. These compounds, with phenyl or substituted phenyl as aryl substituents, have displayed significant pharmacological activities (Červená, Dlabač, Němec, & Protiva, 1975).
Cetirizine Antihistamine : Cetirizine, a piperazine antihistamine, is the principal human metabolite of hydroxyzine, a member of the piperazine class of antihistamines. It has shown effectiveness in the treatment of urticaria and allergic rhinitis (Arlette, 1991).
Antidepressant and Antianxiety Activities : Novel series of 1-arylmethyl-4-methyl piperazine compounds, derivatives of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine, have shown antidepressant and antianxiety activities in behavioral and physiological tests (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antimicrobial Studies : Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have exhibited excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Potential Anticancer Activities : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for potential anticancer activities, particularly against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antibacterial Activity of Piperazine Analogues : Piperazine-1, 3, 4-oxadiazole derivatives have been synthesized and screened for antibacterial activity. Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria (Kottakki, Soujanya Kumari P V D, G. G., Rao, & Devi Parimiuma, 2020).
Mechanism of Action
Target of Action
The primary target of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
This compound acts as an agonist at the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2C receptor, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of events in the cell, leading to the physiological responses associated with serotonin.
Result of Action
The activation of the 5-HT2C receptor by this compound can lead to various physiological effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound could potentially be used in the management of disorders related to feeding behavior.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride plays a significant role in biochemical reactions, particularly those involving serotonin receptors. It acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors . This compound interacts with enzymes such as cytochrome P450 3A4, which metabolizes it into active metabolites . The interactions with these enzymes and receptors are crucial for understanding its biochemical properties and effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect serotonin signaling, leading to changes in neurotransmitter release and receptor activation . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin receptors and enzymes. As a partial agonist at the 5-HT2C receptor, it activates the receptor to a lesser extent than a full agonist, leading to a moderate increase in receptor activity . As an antagonist at the 5-HT2B and 5-HT3 receptors, it inhibits receptor activity, preventing the usual cellular responses . These interactions result in changes in gene expression and enzyme activity, contributing to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . These temporal effects are important for understanding its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes and potential toxicity . Studies have shown that there is a threshold effect, where the compound’s impact becomes more significant at higher concentrations . Toxic or adverse effects, such as neurotoxicity and behavioral disturbances, have been observed at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to serotonin metabolism. It is metabolized by cytochrome P450 3A4 into active metabolites, which can further interact with serotonin receptors and other biomolecules . These metabolic pathways are essential for understanding its pharmacokinetics and overall effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s localization and accumulation in specific tissues are influenced by its interactions with transporters and binding proteins, which can affect its overall activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments . Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its overall effects on cellular processes .
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;/h2-4,9-10,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRBLYSENTKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671781 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-54-3 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride](/img/structure/B1453348.png)










![2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)
